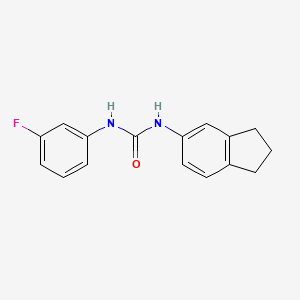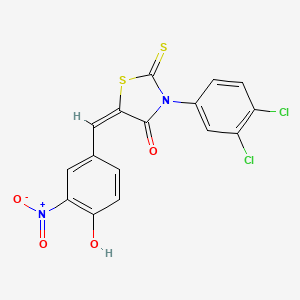![molecular formula C25H25FN2O3 B4907044 2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B4907044.png)
2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydroquinazolinone core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent to form the 2-fluorophenoxy intermediate.
Coupling with Methoxyphenyl Derivative: The fluorophenoxy intermediate is then coupled with a methoxyphenyl derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Cyclization to Form Tetrahydroquinazolinone: The final step involves the cyclization of the coupled product to form the tetrahydroquinazolinone core. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may lead to the formation of dihydro derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its tetrahydroquinazolinone core is known to exhibit various pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 3-[(2-Fluorophenoxy)methyl]benzaldehyde
- 2-[(3-Fluorophenoxy)methyl]benzoic Acid
- 2-(4-fluorophenoxy)ethylamine
Uniqueness
Compared to similar compounds, 2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one stands out due to its tetrahydroquinazolinone core, which imparts unique biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
2-[3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl]-3-propyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O3/c1-3-14-28-24(27-21-10-6-4-8-19(21)25(28)29)17-12-13-22(30-2)18(15-17)16-31-23-11-7-5-9-20(23)26/h4-13,15,24,27H,3,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHBGHKZZVTGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4906978.png)
![2-[(5-ETHYL-4,6-DIOXO-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B4906982.png)
![N-(3-fluoro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4906986.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B4906997.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(3,4-dimethoxybenzyl)methylamine](/img/structure/B4906998.png)
![4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4907002.png)
![N-{[1-(4-isobutoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B4907013.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone;hydrobromide](/img/structure/B4907015.png)

![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B4907039.png)

![5-[(5-chloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid](/img/structure/B4907061.png)

